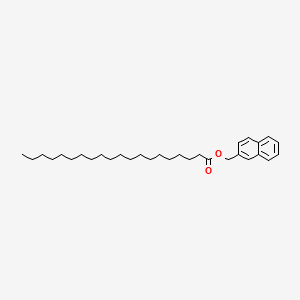
Naphthalen-2-ylmethyl Icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-ylmethyl icosanoate is an organic compound that belongs to the class of esters It is formed by the esterification of naphthalen-2-ylmethanol with icosanoic acid This compound is characterized by its unique structure, which combines the aromatic naphthalene ring with a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-ylmethyl icosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and icosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-ylmethyl icosanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol and carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Production of naphthalen-2-ylmethanol and icosanoic acid.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-ylmethyl icosanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various functionalized naphthalene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s structural features make it a potential candidate for studying lipid-protein interactions and membrane dynamics.
Medicine: this compound and its derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making them of interest in drug discovery.
Industry: The compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of naphthalen-2-ylmethyl icosanoate is primarily related to its interaction with biological membranes and proteins. The long-chain fatty acid ester moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the aromatic naphthalene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function. These interactions may modulate various cellular pathways and biological processes.
Comparison with Similar Compounds
Naphthalen-2-ylmethyl icosanoate can be compared with other similar compounds, such as:
Naphthalen-2-ylmethyl palmitate: Another ester of naphthalen-2-ylmethanol, but with a shorter fatty acid chain (palmitic acid).
Naphthalen-2-ylmethyl stearate: Similar to this compound, but with an 18-carbon fatty acid chain (stearic acid).
Naphthalen-2-ylmethyl oleate: An ester with an unsaturated fatty acid (oleic acid), which introduces a double bond in the fatty acid chain.
Uniqueness: this compound is unique due to its combination of a naphthalene ring with a long-chain saturated fatty acid ester. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for specific biological interactions, making it a valuable compound for various applications.
Properties
CAS No. |
84849-02-5 |
|---|---|
Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl icosanoate |
InChI |
InChI=1S/C31H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-31(32)33-27-28-24-25-29-21-19-20-22-30(29)26-28/h19-22,24-26H,2-18,23,27H2,1H3 |
InChI Key |
VMZSWVNZWRBTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















